molecular formula C10H13N3O B13362065 (Z)-2-(2,3-dihydro-1H-isoindol-2-yl)-N'-hydroxyethanimidamide

(Z)-2-(2,3-dihydro-1H-isoindol-2-yl)-N'-hydroxyethanimidamide

Cat. No.: B13362065
M. Wt: 191.23 g/mol
InChI Key: VOQOJEBXNBUQDP-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide typically involves the reaction of isoindoline derivatives with hydroxylamine and acetimidamide. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like tetrabutylammonium iodide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoindoline compounds .

Scientific Research Applications

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide is unique due to the presence of both the hydroxyl and acetimidamide groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13N3O/c11-10(12-14)7-13-5-8-3-1-2-4-9(8)6-13/h1-4,14H,5-7H2,(H2,11,12)

InChI Key

VOQOJEBXNBUQDP-UHFFFAOYSA-N

Isomeric SMILES

C1C2=CC=CC=C2CN1C/C(=N/O)/N

Canonical SMILES

C1C2=CC=CC=C2CN1CC(=NO)N

Origin of Product

United States

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